molecular formula C19H16N2O B2505983 (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 1252576-14-9

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B2505983
CAS No.: 1252576-14-9
M. Wt: 288.35
InChI Key: DYPJONUSIRRGAX-INIZCTEOSA-N
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Description

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in the study of enzyme interactions and protein binding.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For quinoline derivatives, safety data sheets would typically provide information on hazards, safe handling, and storage .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may continue to explore these applications and develop new synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a benzyl-substituted oxirane in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as potassium carbonate or sodium hydride are often used to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce more saturated oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-(quinolin-2-yl)oxazole: Lacks the dihydro component, which may affect its reactivity and binding properties.

    2-(Quinolin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

    4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Substitution of quinoline with pyridine can alter its electronic properties and binding affinity.

Uniqueness

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the benzyl and quinoline groups, which confer specific electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

(4S)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPJONUSIRRGAX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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